molecular formula C6H14ClNO B8090473 (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride

Cat. No.: B8090473
M. Wt: 151.63 g/mol
InChI Key: QLJHZJMTNNEHSD-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride typically involves the reduction of a ketone intermediate followed by reductive amination. One common method includes the use of sodium borohydride as a reducing agent and ammonium chloride as a source of the amino group . The reaction conditions often involve mild temperatures and controlled pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high purity and stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanes, cyclopentanols, and cyclopentylamines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the cyclopentane ring. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(1R,2R)-2-amino-1-methylcyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJHZJMTNNEHSD-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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